Me-Tet-PEG5-NHS

Chemical stability Bioorthogonal conjugation ADC linker procurement

Select Me-Tet-PEG5-NHS for superior conjugate stability and aqueous solubility in your ADC or PROTAC workflows. Its methyltetrazine group provides enhanced chemical stability over hydrogen-substituted tetrazines, while the precise PEG5 spacer length optimizes ternary complex formation beyond PEG4 analogs. The NHS ester ensures efficient amine functionalization under mild, aqueous conditions. Ensure ≥95% purity, verified molecular weight (618.64), and store at -20°C for consistent performance.

Molecular Formula C28H38N6O10
Molecular Weight 618.6 g/mol
Cat. No. B12368960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMe-Tet-PEG5-NHS
Molecular FormulaC28H38N6O10
Molecular Weight618.6 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O
InChIInChI=1S/C28H38N6O10/c1-21-30-32-28(33-31-21)23-4-2-22(3-5-23)20-29-24(35)8-10-39-12-14-41-16-18-43-19-17-42-15-13-40-11-9-27(38)44-34-25(36)6-7-26(34)37/h2-5H,6-20H2,1H3,(H,29,35)
InChIKeyWIMBDRIDFKMKOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Me-Tet-PEG5-NHS Procurement Guide: ADC and PROTAC Linker with Methyltetrazine-PEG5-NHS Architecture


Me-Tet-PEG5-NHS (CAS 2096446-25-0, MW 618.64) is a heterobifunctional linker combining a methyltetrazine moiety with a five-unit polyethylene glycol (PEG5) spacer terminated by an N-hydroxysuccinimide (NHS) ester . The compound enables bioorthogonal inverse electron demand Diels-Alder (iEDDA) ligation with trans-cyclooctene (TCO)-modified molecules while the NHS ester reacts with primary amines to form stable amide bonds . This architecture supports applications in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) where selective, catalyst-free bioconjugation and tunable solubility are critical for reproducible assembly and biological performance.

Why Me-Tet-PEG5-NHS Cannot Be Substituted with PEG4 Analogs or Hydrogen-Tetrazine Linkers


Substituting Me-Tet-PEG5-NHS with shorter PEG4 analogs or hydrogen-substituted tetrazine linkers alters critical performance parameters that directly affect conjugation efficiency, conjugate stability, and downstream biological outcomes. The PEG5 spacer provides distinct spatial separation and solubility characteristics that differ from PEG4-containing linkers, influencing PROTAC ternary complex formation and ADC pharmacokinetics . The methyl substitution on the tetrazine ring confers substantially enhanced chemical stability compared to hydrogen-substituted tetrazines, which impacts reagent shelf life and handling reliability in routine laboratory workflows . Additionally, procurement specifications including molecular weight verification, purity thresholds (>95%), and storage compliance (-20°C for powders, -80°C for solutions) differ between product variants . The quantitative evidence below establishes where these differences are measurable and actionable for scientific selection.

Me-Tet-PEG5-NHS Quantitative Differentiation Evidence: Comparative Data Versus Closest Analogs


Chemical Stability Advantage: Methyltetrazine vs. Hydrogen-Tetrazine Linker Stability

Me-Tet-PEG5-NHS incorporates a methyl-substituted tetrazine group that demonstrates substantially higher chemical stability compared to hydrogen-substituted tetrazine analogs such as Tetrazine-PEG5-NHS ester . The methyl substitution enhances the stability profile of the tetrazine moiety, which directly impacts reagent shelf life and handling robustness during bioconjugation workflows .

Chemical stability Bioorthogonal conjugation ADC linker procurement

PEG Spacer Length Differentiation: PEG5 vs. PEG4 Molecular Architecture and Procurement Specifications

Me-Tet-PEG5-NHS contains five PEG units, distinguishing it from the four-unit analog Me-Tet-PEG4-NHS. This structural difference translates to distinct molecular properties and procurement specifications that directly impact experimental design and purchasing decisions [1].

PEG spacer length PROTAC linker optimization ADC linker selection

Reaction Kinetics Trade-Off: Hydrogen-Tetrazine Speed vs. Methyltetrazine Stability

Hydrogen-substituted tetrazine linkers (e.g., Tetrazine-PEG5-NHS ester) demonstrate reaction kinetics at least 10-fold faster than methyl-substituted tetrazines including Me-Tet-PEG5-NHS . This kinetic difference establishes a clear trade-off: hydrogen-tetrazines offer maximal reaction speed for time-sensitive applications, while methyltetrazines provide enhanced chemical stability for applications requiring longer-term reagent storage and broader handling flexibility .

Click chemistry kinetics iEDDA reaction rate Bioorthogonal ligation speed

Procurement Cost and Availability: PEG5 vs. PEG4 Methyltetrazine Linkers

Procurement specifications for Me-Tet-PEG5-NHS and Me-Tet-PEG4-NHS reveal differences in pricing and availability that directly affect purchasing decisions. Both compounds share similar lead times (2-4 weeks) and storage requirements (powder: -20°C for 3 years; solution: -80°C for 1 year), but pricing at equivalent scales differs [1][2].

Linker procurement economics ADC linker pricing PROTAC linker cost comparison

Solubility Enhancement: PEG5 Spacer Contribution to Aqueous Compatibility

The PEG5 spacer arm in Me-Tet-PEG5-NHS contributes to enhanced aqueous solubility of the resulting conjugates, a property shared with other PEG-containing linkers but notably absent in non-PEGylated tetrazine-NHS esters . Tetrazine-NHS ester lacking PEG spacer demonstrates poor aqueous solubility and is explicitly not recommended for protein or biopolymer labeling in aqueous buffers .

Aqueous solubility PEG linker hydrophilicity Bioconjugation solvent compatibility

Me-Tet-PEG5-NHS Application Scenarios: Where PEG5-Methyltetrazine Linker Provides Verifiable Selection Advantages


PROTAC Library Synthesis Requiring Defined PEG5 Spacing

In PROTAC development, linker length directly influences ternary complex formation efficiency and target degradation outcomes . Me-Tet-PEG5-NHS provides a five-unit PEG spacer (distinct from four-unit Me-Tet-PEG4-NHS) that offers extended reach between E3 ligase ligand and target protein binding moieties. The methyltetrazine group enables copper-free iEDDA conjugation with TCO-functionalized ligands under mild conditions compatible with protein stability. This specific PEG5 length may be particularly suitable for PROTAC targets where previous shorter linkers yielded suboptimal degradation efficiency, while the enhanced chemical stability of the methyltetrazine moiety supports reproducible library synthesis across multiple parallel reactions.

Antibody-Drug Conjugate Assembly with Stability-Prioritized Linker Chemistry

ADC development requires linkers that maintain chemical integrity during storage and conjugation workflows. Me-Tet-PEG5-NHS incorporates a methyltetrazine group offering substantially higher chemical stability compared to hydrogen-substituted tetrazine linkers . This stability advantage supports robust amine-to-tetrazine functionalization of antibodies via NHS ester chemistry, followed by stable iEDDA ligation with TCO-modified payloads. The PEG5 spacer additionally contributes aqueous solubility to the antibody-linker intermediate and final ADC construct , reducing aggregation propensity during purification and formulation. This combination of enhanced chemical stability and aqueous compatibility makes Me-Tet-PEG5-NHS appropriate for ADC programs where linker reliability and conjugate solubility are critical quality attributes.

Protein PEGylation for Pharmacokinetic Optimization

Me-Tet-PEG5-NHS enables site-selective protein PEGylation through NHS ester reaction with primary amines (e.g., lysine side chains) at pH 7-9 . The resulting tetrazine-functionalized protein can subsequently undergo bioorthogonal iEDDA ligation with TCO-containing imaging probes, cytotoxic payloads, or second biomolecules. The PEG5 spacer imparts enhanced solubility to the modified protein while providing a flexible linker arm that minimizes steric hindrance during subsequent conjugation steps. This application scenario is particularly relevant for therapeutic protein development where PEGylation extends circulation half-life and reduces immunogenicity, and the stable methyltetrazine handle enables modular, post-PEGylation functionalization without copper catalyst contamination.

Aqueous-Phase Bioconjugation for Sensitive Biomolecules

Unlike non-PEGylated tetrazine-NHS esters that exhibit poor aqueous solubility and are not recommended for aqueous protein labeling , Me-Tet-PEG5-NHS provides a PEG spacer arm that substantially enhances aqueous compatibility . This enables bioconjugation workflows in aqueous buffers at near-physiological pH, preserving the structural integrity and biological activity of sensitive biomolecules such as antibodies, enzymes, and oligonucleotides. The copper-free, catalyst-free iEDDA chemistry eliminates the need for reducing agents or metal catalysts that may interfere with downstream biological assays. This scenario applies to laboratories requiring reliable, aqueous-phase functionalization of biomolecules without organic solvent exposure or post-conjugation purification from cytotoxic copper.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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